6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide
Description
6-Hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a hydroxy group at the 6-position of the pyridine ring and a 2-methoxyphenylmethyl substituent on the carboxamide nitrogen. Its pyridine-carboxamide scaffold is shared with several bioactive molecules, including metabotropic glutamate receptor (mGluR) antagonists, fungicides, and tuberculosis therapeutics .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-5-3-2-4-10(12)8-16-14(18)11-6-7-13(17)15-9-11/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLSJQVNPBFKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through electrophilic aromatic substitution reactions, such as nitration followed by reduction and hydrolysis.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine under suitable conditions.
Attachment of the Methoxyphenylmethyl Group: The final step involves the attachment of the methoxyphenylmethyl group to the nitrogen atom of the carboxamide, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and carboxamide group can form hydrogen bonds with enzymes and receptors, modulating their activity. The methoxyphenylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the NBOMe Series
The NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share the N-[(2-methoxyphenyl)methyl] substituent but differ in their core structure, which includes a phenethylamine backbone rather than a pyridine-carboxamide .
| Feature | 6-Hydroxy-N-[(2-Methoxyphenyl)Methyl]Pyridine-3-Carboxamide | 25X-NBOMe Series |
|---|---|---|
| Core Structure | Pyridine-3-carboxamide | 2,5-Dimethoxyphenethylamine |
| Functional Groups | 6-hydroxy, carboxamide | Halogen (I, Br, Cl), methoxy |
| Pharmacological Activity | Unknown (hypothetical: receptor modulation) | Potent 5-HT2A agonists, hallucinogens |
| Toxicity Profile | Likely lower (carboxamide reduces CNS penetration) | High toxicity (fatalities reported) |
Pyridine-Based mGluR5 Antagonists
SIB-1757 and SIB-1893 are pyridine derivatives acting as noncompetitive mGluR5 antagonists with IC50 values of 0.37 µM and 0.29 µM, respectively .
| Feature | Target Compound | SIB-1757 | SIB-1893 |
|---|---|---|---|
| Pyridine Substitution | 6-hydroxy, 3-carboxamide | 6-methyl, 2-(phenylazo) | 2-methyl, 6-(styryl) |
| Selectivity | Unknown | mGluR5-selective | mGluR5-selective |
| Mechanism | Hypothetical: Competitive? | Noncompetitive | Noncompetitive |
| Bioactivity | Undocumented | Inhibits DHPG-evoked Ca2+ signals | Similar to SIB-1757 |
Agrochemical Carboxamides
describes fungicidal pyridine-3-carboxamides (e.g., A.3.32–A.3.39) featuring difluoromethyl groups and indan-based substituents .
| Feature | Target Compound | A.3.32 (Example) |
|---|---|---|
| Substituents | 2-Methoxyphenylmethyl | 1,1,3-Trimethylindan-4-yl |
| Functional Groups | Hydroxy, carboxamide | Difluoromethyl, carboxamide |
| Application | Undocumented | Complex II inhibitors (fungicides) |
| Bioactivity | Hypothetical: Medicinal | High antifungal potency |
Key Insight : The 2-methoxyphenylmethyl group in the target compound may reduce agrochemical utility compared to the bulky, lipophilic indan substituents in A.3.32–A.3.39, which enhance fungal membrane interaction .
Tuberculosis Therapeutics
highlights Q203, an imidazo[1,2-a]pyridine-3-carboxamide targeting Mycobacterium tuberculosis .
| Feature | Target Compound | Q203 |
|---|---|---|
| Core Structure | Pyridine-3-carboxamide | Imidazo[1,2-a]pyridine-3-carboxamide |
| Target | Undocumented | F-ATP synthase (tuberculosis) |
| Bioactivity | Unknown | Synergistic with bedaquiline |
Key Insight : The absence of an imidazo-fused ring in the target compound may limit its antimycobacterial activity compared to Q203, which relies on this moiety for target binding .
Biological Activity
6-Hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxy group at the 6-position and a carboxamide group at the 3-position, along with a methoxyphenylmethyl group. This unique arrangement of functional groups contributes to its biological activity by enhancing lipophilicity and enabling hydrogen bonding with biological targets.
Antimicrobial Activity
Research indicates that 6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Pathogen | MIC (µg/mL) | Control (Isoniazid) |
|---|---|---|
| Staphylococcus aureus | 3.12 | 0.25 |
| Escherichia coli | 12.5 | 2 |
These results suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways .
The biological activity of 6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is attributed to its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the methoxyphenylmethyl moiety enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the functional groups can significantly alter its efficacy. For instance:
- Hydroxy Group : Essential for antimicrobial activity; modifications can reduce potency.
- Carboxamide Group : Influences binding affinity to target proteins.
- Methoxyphenylmethyl Group : Enhances lipophilicity and membrane permeability.
Research suggests that small changes in these substituents can lead to derivatives with improved bioactivity profiles.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antibacterial activity compared to traditional antibiotics, highlighting its potential in treating resistant infections .
- Cancer Treatment : In preclinical trials, the compound exhibited promising results in reducing tumor growth in xenograft models, suggesting its viability as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
